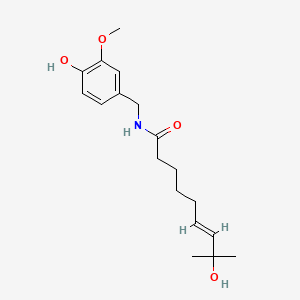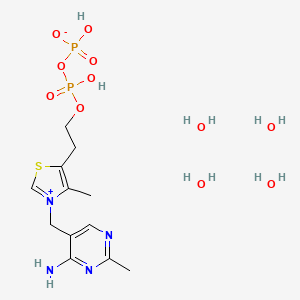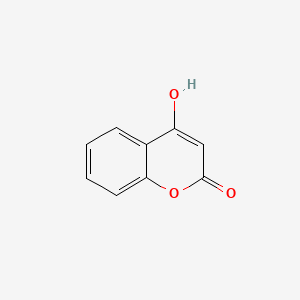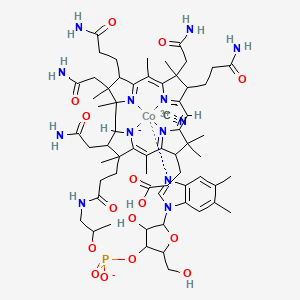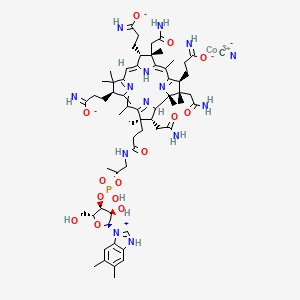
前多塞钙化醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pre-doxercalciferol, also known as 1α-hydroxyergocalciferol, is a synthetic analog of ergocalciferol (vitamin D2). It is primarily used in the treatment of secondary hyperparathyroidism, particularly in patients with chronic kidney disease. This compound is a prodrug, meaning it requires metabolic activation to exert its biological effects .
科学研究应用
Pre-doxercalciferol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other vitamin D analogs.
Biology: Studies focus on its role in calcium homeostasis and bone metabolism.
Medicine: It is extensively researched for its therapeutic potential in treating secondary hyperparathyroidism and other metabolic bone diseases.
Industry: Pre-doxercalciferol is used in the formulation of pharmaceuticals and dietary supplements
作用机制
Target of Action
Pre-doxercalciferol is a precursor of doxercalciferol , a synthetic vitamin D2 analog . The primary target of doxercalciferol is the vitamin D receptor (VDR) . The VDR is a nuclear hormone receptor that regulates gene expression when activated by vitamin D .
Mode of Action
Pre-doxercalciferol undergoes metabolic activation in vivo to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a naturally occurring, biologically active form of vitamin D2 . This active metabolite binds to the VDR, leading to the selective activation of vitamin D responsive pathways .
Biochemical Pathways
The activated VDR regulates blood calcium levels, which are essential for various body functions . Specifically, the biologically active vitamin D metabolites control the intestinal absorption of dietary calcium, the tubular reabsorption of calcium by the kidney, and, in conjunction with parathyroid hormone (PTH), mobilize calcium from bones . They act directly on bone cells (osteoblasts) to stimulate bone growth and on the parathyroid gland to inhibit the synthesis and secretion of PTH .
Pharmacokinetics
The pharmacokinetics of pre-doxercalciferol and its active metabolite involve absorption, distribution, metabolism, and excretion (ADME). Pre-doxercalciferol is metabolically activated in the liver and kidneys . The active metabolite, 1α,25-(OH)2D2, has a mean elimination half-life of approximately 32 to 37 hours .
Result of Action
The result of pre-doxercalciferol’s action is the regulation of calcium and phosphate homeostasis in the body . By acting on the VDR, it helps control the levels of calcium and phosphate in the blood and within bones . This regulation is crucial for maintaining healthy bone structure and function .
Action Environment
The action of pre-doxercalciferol can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, the patient’s renal and hepatic function can impact the activation and effectiveness of pre-doxercalciferol .
生化分析
Biochemical Properties
Pre-doxercalciferol participates in several biochemical reactions essential for maintaining calcium and phosphorus balance in the body. It interacts with enzymes such as 25-hydroxylase in the liver, which converts it to 1α,25-dihydroxyvitamin D2. This active form then binds to the vitamin D receptor (VDR) in various tissues, including the intestines, kidneys, and bones . The interaction with VDR regulates the expression of genes involved in calcium absorption and bone mineralization.
Cellular Effects
Pre-doxercalciferol influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In intestinal cells, it enhances the absorption of calcium and phosphorus by upregulating the expression of calcium-binding proteins . In bone cells, it promotes the differentiation and activity of osteoblasts, which are responsible for bone formation. Additionally, pre-doxercalciferol affects parathyroid cells by reducing the synthesis and secretion of parathyroid hormone, thereby helping to control hyperparathyroidism .
Molecular Mechanism
The molecular mechanism of pre-doxercalciferol involves its conversion to 1α,25-dihydroxyvitamin D2, which then binds to the VDR. This complex translocates to the nucleus, where it binds to vitamin D response elements (VDREs) in the promoter regions of target genes . This binding modulates the transcription of genes involved in calcium and phosphorus metabolism, such as those encoding for calcium transport proteins and enzymes involved in bone remodeling . The activation of these genes leads to increased calcium absorption in the intestines, reabsorption in the kidneys, and mobilization from bones.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pre-doxercalciferol change over time due to its stability and degradation. Studies have shown that pre-doxercalciferol is relatively stable under physiological conditions but can degrade when exposed to light and heat . Long-term effects observed in in vitro and in vivo studies include sustained regulation of calcium and phosphorus levels, with a gradual reduction in parathyroid hormone levels over time .
Dosage Effects in Animal Models
The effects of pre-doxercalciferol vary with different dosages in animal models. At low doses, it effectively reduces parathyroid hormone levels without causing hypercalcemia . At higher doses, it can lead to elevated calcium levels, which may result in adverse effects such as hypercalcemia and hyperphosphatemia . Threshold effects are observed where the therapeutic benefits plateau, and further increases in dosage do not enhance the desired outcomes.
Metabolic Pathways
Pre-doxercalciferol is involved in metabolic pathways that convert it to its active form, 1α,25-dihydroxyvitamin D2. This conversion primarily occurs in the liver through the action of 25-hydroxylase . The active metabolite then participates in pathways regulating calcium and phosphorus homeostasis, interacting with cofactors such as magnesium and vitamin K2, which are essential for its biological activity .
Transport and Distribution
Pre-doxercalciferol is transported and distributed within cells and tissues through binding proteins such as vitamin D-binding protein (DBP) . This protein facilitates its transport in the bloodstream and its delivery to target tissues. Within cells, pre-doxercalciferol is distributed to various organelles, including the nucleus, where it exerts its effects on gene expression .
Subcellular Localization
The subcellular localization of pre-doxercalciferol is crucial for its activity. It is primarily localized in the nucleus, where it binds to the VDR and modulates gene transcription . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific compartments within the cell . These modifications ensure that pre-doxercalciferol exerts its effects precisely where needed.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pre-doxercalciferol involves the hydroxylation of ergocalciferol. The process typically includes the following steps:
Hydroxylation: Ergocalciferol undergoes hydroxylation at the 1α position to form 1α-hydroxyergocalciferol.
Purification: The product is then purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of pre-doxercalciferol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for hydroxylation and purification .
化学反应分析
Types of Reactions
Pre-doxercalciferol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form more active metabolites.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used.
Solvents: Reactions typically occur in solvents like methanol, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of pre-doxercalciferol, each with distinct biological activities .
相似化合物的比较
Similar Compounds
Alfacalcidol: Another synthetic analog of vitamin D3, used for similar therapeutic purposes.
Calcitriol: The active form of vitamin D3, used in the treatment of various calcium-related disorders.
Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism
Uniqueness
Pre-doxercalciferol is unique due to its specific hydroxylation at the 1α position, which allows it to be activated in the liver without the need for renal conversion. This makes it particularly useful for patients with impaired kidney function .
属性
CAS 编号 |
1818286-63-3 |
|---|---|
分子式 |
C28H44O2 |
分子量 |
412.658 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


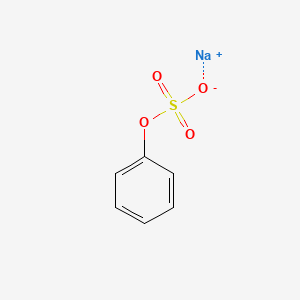

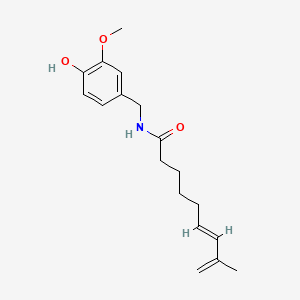
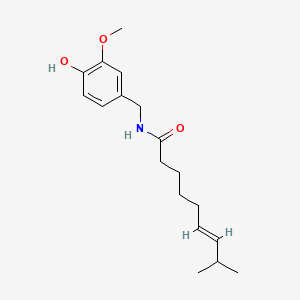
![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)
